molecular formula C14H12ClN5O2S B2770934 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 577762-15-3

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2770934
CAS No.: 577762-15-3
M. Wt: 349.79
InChI Key: APWUQSUBCKWMNI-UHFFFAOYSA-N
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Description

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a furan ring, and a chlorophenyl group

Scientific Research Applications

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Future Directions

The compound has shown promising results in terms of anti-exudative activity . Future research could focus on further understanding its mechanism of action and potential applications in medical or pharmaceutical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids, under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The furan ring and chlorophenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide: Similar structure but with a phenyl group instead of a furan ring.

    2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different heterocyclic rings.

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c15-9-3-1-4-10(7-9)17-12(21)8-23-14-19-18-13(20(14)16)11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWUQSUBCKWMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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